molecular formula C13H10ClN3 B5812880 4-(benzylamino)-2-chloronicotinonitrile

4-(benzylamino)-2-chloronicotinonitrile

Cat. No. B5812880
M. Wt: 243.69 g/mol
InChI Key: CITZANXHXWMHOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzylamino)-2-chloronicotinonitrile, commonly known as BACN, is a chemical compound that has been extensively studied for its biological and medicinal properties. It is a member of the nicotinonitrile family of compounds that have been shown to possess a wide range of pharmacological activities.

Mechanism of Action

The exact mechanism of action of BACN is not fully understood. However, it has been suggested that BACN may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth. BACN has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential in treating neurological disorders.
Biochemical and Physiological Effects:
BACN has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth. BACN has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential in treating neurological disorders.

Advantages and Limitations for Lab Experiments

BACN has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. BACN is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, BACN is also highly toxic and requires careful handling and disposal.

Future Directions

There are several future directions for research on BACN. One potential area of focus is the development of novel BACN derivatives with enhanced biological activity. Another potential area of focus is the investigation of BACN's potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to fully understand the mechanism of action of BACN and its potential in treating a wide range of diseases.
Conclusion:
In conclusion, BACN is a chemical compound that has been extensively studied for its biological and medicinal properties. It has been shown to possess potent anti-inflammatory, analgesic, and anti-cancer activities. BACN has also been investigated for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of BACN and its potential in treating a wide range of diseases.

Synthesis Methods

BACN can be synthesized using a variety of methods, including the reaction of 4-chloronicotinonitrile with benzylamine in the presence of a suitable catalyst. The reaction typically occurs in a solvent such as ethanol or methanol and requires careful control of reaction conditions such as temperature, time, and pH.

Scientific Research Applications

BACN has been extensively studied for its biological and medicinal properties. It has been shown to possess potent anti-inflammatory, analgesic, and anti-cancer activities. BACN has also been investigated for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-(benzylamino)-2-chloropyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c14-13-11(8-15)12(6-7-16-13)17-9-10-4-2-1-3-5-10/h1-7H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITZANXHXWMHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C(=NC=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194142
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(Benzylamino)-2-chloronicotinonitrile

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